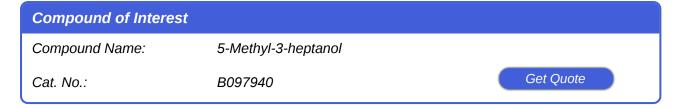


# Spectroscopic Profile of 5-Methyl-3-heptanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-3-heptanol**, a secondary alcohol with applications in fragrance and as a potential biofuel component. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

# **Spectroscopic Data Summary**

The empirical formula for **5-Methyl-3-heptanol** is  $C_8H_{18}O$ , and its molecular weight is 130.23 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **5-Methyl-3-heptanol** was acquired on a 400 MHz instrument using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.[1] The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Description
3.603	СН-ОН
2.03	-
1.56	-
1.43	CH <sub>2</sub>
1.30	CH <sub>2</sub>
1.17	-
0.940	СНз
0.89	СНз
0.88	СНз

#### <sup>13</sup>C NMR Data

While a specific experimental <sup>13</sup>C NMR peak list for **5-Methyl-3-heptanol** is not readily available in the public databases searched, typical chemical shifts for aliphatic alcohols can be referenced for structural elucidation. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-75 ppm, while the aliphatic carbons will appear in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

The infrared spectrum of **5-Methyl-3-heptanol** has been recorded in both the gas phase and as a neat liquid film.[1][2] The principal absorption bands are indicative of its functional groups.



Wavenumber (cm <sup>-1</sup> )	Assignment
~3350 (broad)	O-H stretch (hydrogen-bonded)
2960-2870	C-H stretch (aliphatic)
1465	C-H bend (CH <sub>2</sub> )
1380	C-H bend (CH₃)
1120	C-O stretch

#### **Mass Spectrometry (MS)**

The mass spectrum of **5-Methyl-3-heptanol** was obtained by electron ionization (EI). The fragmentation pattern is consistent with the structure of a secondary alcohol. The data below presents the mass-to-charge ratio (m/z) and the relative intensity of the major fragments.

m/z	Relative Intensity (%)
112	8.4
101	35.1
83	91.3
70	10.8
59	100.0
57	60.9
55	39.7
45	16.0
43	12.9
41	31.3
29	15.8

# **Experimental Protocols**



The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **5-Methyl-3-heptanol** is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The sample is then placed in the NMR spectrometer. For <sup>1</sup>H NMR, the spectrum is acquired using a single-pulse experiment. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The data is then processed using Fourier transformation to generate the frequency-domain spectrum.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as **5-Methyl-3-heptanol**, the FTIR spectrum can be obtained using the neat liquid. A thin film of the alcohol is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance versus wavenumber.

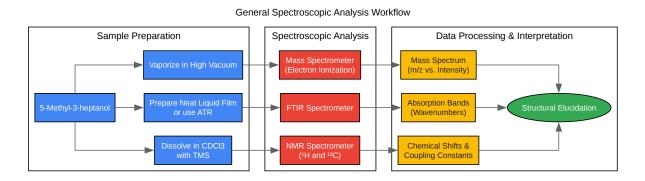
### **Electron Ionization Mass Spectrometry (EI-MS)**

A small amount of the **5-Methyl-3-heptanol** sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

## **Visualizations**



The following diagram illustrates a generalized workflow for obtaining and analyzing the spectroscopic data described in this guide.



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Caption: A flowchart illustrating the process of spectroscopic analysis from sample preparation to data interpretation.

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